molecular formula C24H33N3O4S B2820745 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 946342-53-6

3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2820745
CAS No.: 946342-53-6
M. Wt: 459.61
InChI Key: GDQUWAJNZBDLHI-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This complex molecule features a benzenesulfonamide group linked to a 1-methyl-1,2,3,4-tetrahydroquinoline scaffold via a pyrrolidine-containing ethyl chain. The structural combination of these pharmacophores suggests potential for diverse biological activity. Benzenesulfonamide derivatives are widely investigated as enzyme inhibitors, particularly targeting carbonic anhydrases, while the tetrahydroquinoline moiety is a common structure in compounds with documented activity in therapeutic areas such as neuroscience and oncology. The specific mechanism of action, binding affinity, and pharmacological profile of this compound require further characterization by researchers. It is supplied as a high-purity material to facilitate in vitro assay development, structure-activity relationship (SAR) studies, and early-stage investigational research. This product is intended for laboratory research purposes only and is not classified as a drug substance. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

3,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O4S/c1-26-12-6-7-18-15-19(8-10-21(18)26)22(27-13-4-5-14-27)17-25-32(28,29)20-9-11-23(30-2)24(16-20)31-3/h8-11,15-16,22,25H,4-7,12-14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDQUWAJNZBDLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a sulfonamide group attached to a dimethoxy-substituted benzene ring, with a tetrahydroquinoline moiety and a pyrrolidine side chain. The structural complexity suggests multiple points of interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific oncogenic pathways by targeting bromodomains involved in gene regulation. Bromodomain inhibitors have shown promise in treating various cancers by disrupting the interaction between acetylated histones and bromodomain-containing proteins .
  • Case Study : A study involving similar tetrahydroquinoline derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

2. Neuroprotective Effects

The tetrahydroquinoline structure is known for its neuroprotective properties. Research has highlighted:

  • Neuroprotection : Compounds derived from tetrahydroisoquinoline have been shown to protect against neurodegeneration by modulating neurotransmitter levels and exhibiting antioxidant activity .
  • Case Study : In models of diabetic neuropathy, 1-methyl-1,2,3,4-tetrahydroisoquinoline (a related compound) was found to alleviate pain symptoms by restoring serotonergic and dopaminergic balance in the brain .

3. Antimicrobial Activity

Preliminary investigations suggest that sulfonamide derivatives possess antimicrobial properties:

  • Mechanism : The sulfonamide group is known for its ability to inhibit bacterial folate synthesis, which is critical for bacterial growth and replication.
  • Research Findings : Studies have reported that similar compounds exhibit moderate to significant antibacterial activities against various strains of bacteria .

Data Table: Biological Activities

Activity TypeMechanismRelated CompoundsReference
AnticancerInhibition of bromodomainsTetrahydroquinoline derivatives
NeuroprotectiveModulation of neurotransmitters1-Methyl-tetrahydroisoquinoline
AntimicrobialInhibition of folate synthesisSulfonamide derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide exhibit promising anticancer properties. Studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For instance, sulfonamides have been reported to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in hypoxic tumors. This inhibition can lead to reduced tumor acidity and enhanced efficacy of chemotherapeutic agents .

Neuroprotective Effects
The neuroprotective potential of this compound is linked to its interaction with neurotransmitter systems. Compounds derived from tetrahydroquinoline structures have been studied for their ability to modulate NMDA receptors. These receptors are crucial for synaptic plasticity and memory function. By acting as antagonists at these receptors, such compounds may help mitigate excitotoxicity associated with neurodegenerative diseases like Alzheimer's and Parkinson's .

Neuropharmacology

Cognitive Enhancement
Research has suggested that compounds similar to this compound may enhance cognitive functions. Their ability to influence cholinergic and dopaminergic systems makes them candidates for treating cognitive deficits associated with conditions such as schizophrenia and ADHD. Animal studies have shown improvements in memory and learning tasks when treated with related sulfonamide compounds .

Antidepressant Properties
Emerging evidence indicates that the modulation of the tryptophan-kynurenine pathway by such compounds may also have antidepressant effects. By influencing serotonin levels and reducing neuroinflammation, these compounds could provide therapeutic benefits for mood disorders .

Biochemical Research Applications

Comparison with Similar Compounds

Structural Features and Molecular Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Physical/Chemical Properties
Target Compound Benzenesulfonamide + Tetrahydroquinoline 3,4-Dimethoxy, 1-methyl-tetrahydroquinoline, pyrrolidine-ethyl chain ~450–500 (estimated) Likely moderate lipophilicity due to saturated rings
(E)-N-(2-(4-Methoxystyryl)-5-Chloro-8-Hydroxyquinolin-7-yl)-4-Methoxybenzenesulfonamide (IIIa) Quinoline + Benzenesulfonamide 4-Methoxy, 5-chloro, 8-hydroxy, styryl group ~500–550 (estimated) Higher polarity due to hydroxyl and chlorine groups
6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine Pyridine + Benzodioxin 2-Methoxy, dimethylaminomethylphenyl 391.46 Lower MW; dimethylamino group enhances solubility
Example 56 (4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Isopropylbenzenesulfonamide) Pyrazolo-pyrimidine + Chromenone Fluorophenyl, fluoro-chromenone, isopropylsulfonamide 603.0 High MW; fluorination enhances metabolic stability

Key Observations :

  • Target vs. IIIa: The target’s tetrahydroquinoline may confer better metabolic stability than IIIa’s fully aromatic quinoline. IIIa’s chlorine and hydroxyl groups increase polarity but may reduce membrane permeability .
  • Target vs. Benzodioxin-Pyridine Analog: The dimethylamino group in the latter improves aqueous solubility, whereas the target’s pyrrolidine-ethyl chain may enhance target binding through steric effects .
  • Target vs. Example 56 : Fluorinated aromatic systems in Example 56 improve electron-withdrawing effects and binding to hydrophobic pockets, contrasting with the target’s electron-donating methoxy groups .

Pharmacological Implications (Inferred)

Compound Potential Biological Activity Rationale
Target Compound Enzyme inhibition (e.g., kinases, proteases) Sulfonamide groups often act as hydrogen-bond acceptors; tetrahydroquinoline may target hydrophobic binding pockets.
IIIa Antimicrobial/antiparasitic activity Chlorine and hydroxy groups align with known quinoline-based drug motifs (e.g., chloroquine derivatives) .
Example 56 Anticancer or anti-inflammatory Fluorinated chromenone and pyrazolo-pyrimidine cores are common in kinase inhibitors .

Q & A

Q. What are the optimal synthetic routes for 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the tetrahydroquinoline core, followed by sulfonamide coupling. Key steps include:

Alkylation of 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine with a pyrrolidine-containing electrophile.

Sulfonylation using 3,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., NaH or Et3_3N in DCM).
Critical parameters: Temperature control (<0°C during sulfonylation), stoichiometric excess of sulfonyl chloride (1.2–1.5 eq), and purification via column chromatography (silica gel, EtOAc/hexane gradient) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation requires a combination of:
  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., dimethoxy groups at δ 3.8–4.0 ppm, pyrrolidine protons at δ 2.5–3.0 ppm) .
  • HPLC-MS : To assess purity (>95%) and molecular ion consistency (e.g., [M+H]+^+ at m/z calculated for C24_{24}H32_{32}N3_3O4_4S).
  • X-ray crystallography (if crystalline): Resolves stereochemistry and confirms spatial arrangement of the tetrahydroquinoline and pyrrolidine moieties .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodological Answer : Initial screening should focus on:
  • Enzyme inhibition assays : Target enzymes (e.g., carbonic anhydrase or kinases) using fluorometric/colorimetric substrates.
  • Cell viability assays (e.g., MTT or ATP-luciferase) in cancer cell lines (IC50_{50} determination).
  • Selectivity profiling : Compare activity against related isoforms or off-target proteins (e.g., COX-1/COX-2) to assess specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

  • Methodological Answer : SAR strategies include:
  • Substituent variation : Modify methoxy groups (e.g., replace with ethoxy, halogen) to assess electronic effects on binding.
  • Scaffold hopping : Replace tetrahydroquinoline with isoquinoline or indole cores to evaluate conformational flexibility.
  • Bioisosteric replacement : Substitute pyrrolidine with piperidine or morpholine to alter steric and hydrogen-bonding interactions.
    Example Table :
DerivativeModificationIC50_{50} (nM)Selectivity Ratio (Target/Off-Target)
ParentNone1201:15
A4-F instead of OMe851:8
BPiperidine2101:25

Data-driven SAR requires iterative synthesis and high-throughput screening .

Q. What computational methods are suitable for predicting its binding mode to biological targets?

  • Methodological Answer : Combine:
  • Molecular docking (AutoDock Vina, Glide): Dock the compound into target crystal structures (e.g., PDB 4A7) to identify key interactions (e.g., sulfonamide oxygen hydrogen bonds).
  • Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS).
  • Free-energy perturbation (FEP) : Quantify binding affinity changes due to substituent modifications .

Q. How can contradictory data between in vitro activity and in vivo efficacy be resolved?

  • Methodological Answer : Discrepancies often arise from:
  • Poor pharmacokinetics : Use ADME assays (e.g., microsomal stability, plasma protein binding) to identify metabolic liabilities.
  • Off-target effects : Employ proteome-wide affinity profiling (e.g., thermal shift assays or kinome screens).
  • Formulation issues : Test solubility (e.g., PBS vs. DMSO/PEG vehicles) and bioavailability (e.g., Cmax_{max} and AUC in rodent models) .

Q. What strategies mitigate synthetic impurities affecting biological data interpretation?

  • Methodological Answer :
  • Orthogonal purification : Combine column chromatography with preparative HPLC (C18 column, 0.1% TFA in H2_2O/MeCN).
  • Batch consistency checks : Use NMR and LC-MS to monitor impurities (e.g., unreacted sulfonyl chloride or dealkylated byproducts).
  • Bioassay-guided fractionation : Isolate impurities and test their activity separately .

Q. How does stereochemistry influence its biological activity?

  • Methodological Answer : Chiral centers in the tetrahydroquinoline and pyrrolidine moieties dictate enantioselective interactions.
  • Resolution methods : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipases).
  • Activity comparison : Test enantiomers in target assays (e.g., R-enantiomer may show 10-fold higher potency than S-enantiomer due to steric fit) .

Q. What in vitro models are appropriate for assessing metabolic stability?

  • Methodological Answer :
  • Liver microsomes (human/rodent): Incubate compound with NADPH and measure parent compound depletion (LC-MS/MS).
  • CYP450 inhibition assays : Identify metabolic enzymes involved (e.g., CYP3A4/2D6).
  • Reactive metabolite screening : Trapping studies with glutathione or KCN to detect toxic intermediates .

Q. How can toxicity be evaluated while maintaining therapeutic potential?

  • Methodological Answer :
  • Cytotoxicity panels : Test in non-cancerous cell lines (e.g., HEK293, hepatocytes) to calculate selectivity indices.
  • Genotoxicity assays : Ames test for mutagenicity, Comet assay for DNA damage.
  • Cardiotoxicity screening : hERG channel inhibition assays (patch-clamp or FLIPR) .

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